molecular formula C12H9N3O3 B11867584 6-Ethoxy-5-nitroquinoline-4-carbonitrile CAS No. 54524-96-8

6-Ethoxy-5-nitroquinoline-4-carbonitrile

Cat. No.: B11867584
CAS No.: 54524-96-8
M. Wt: 243.22 g/mol
InChI Key: VDIOVOAKJUSNPO-UHFFFAOYSA-N
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Description

6-Ethoxy-5-nitroquinoline-4-carbonitrile is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of an ethoxy group at the 6th position, a nitro group at the 5th position, and a carbonitrile group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-nitroquinoline-4-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-nitroquinoline-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroquinoline derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-5-nitroquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-5-nitroquinoline-4-carbonitrile largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring system can intercalate with DNA, disrupting cellular processes and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxyquinoline: Lacks the nitro and carbonitrile groups, making it less reactive.

    5-Nitroquinoline: Lacks the ethoxy and carbonitrile groups, affecting its solubility and reactivity.

    4-Cyanoquinoline: Lacks the ethoxy and nitro groups, altering its chemical properties and applications.

Uniqueness

6-Ethoxy-5-nitroquinoline-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility, the nitro group provides a site for bioreduction, and the carbonitrile group offers additional synthetic versatility.

Properties

CAS No.

54524-96-8

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

6-ethoxy-5-nitroquinoline-4-carbonitrile

InChI

InChI=1S/C12H9N3O3/c1-2-18-10-4-3-9-11(12(10)15(16)17)8(7-13)5-6-14-9/h3-6H,2H2,1H3

InChI Key

VDIOVOAKJUSNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CN=C2C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

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